molecular formula C15H16BrNO2 B14058852 (3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

Cat. No.: B14058852
M. Wt: 322.20 g/mol
InChI Key: HNUOXQDRHLEXMA-UHFFFAOYSA-N
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Description

(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is a complex organic compound with the molecular formula C15H16BrNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the bromination process. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate apart from similar compounds is its unique bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

InChI

InChI=1S/C15H16BrNO2/c1-2-19-15(18)14-11-5-3-4-10(11)12-8-9(16)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3

InChI Key

HNUOXQDRHLEXMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)Br

Origin of Product

United States

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